4-(Methoxymethyl)benzoic acid

Overview

Description

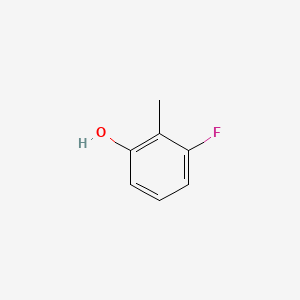

4-(Methoxymethyl)benzoic acid is a chemical compound with the empirical formula C9H10O3 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound involves radical processes . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol turns yellow-orange as iodine is slowly added . The reaction turns white and a new amount of iodine is added . The second stage represents a β-elimination of hydrogen iodide promoted by an inexpensive base like potassium hydroxide . The final sulfone could be purified by crystallization in warm 95% ethanol, filtered, and dried .Molecular Structure Analysis

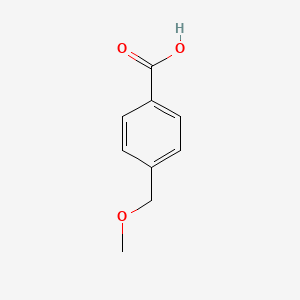

The molecular structure of this compound can be represented by the SMILES string COCc1ccc (cc1)C (O)=O . The InChI is 1S/C9H10O3/c1-12-6-7-2-4-8 (5-3-7)9 (10)11/h2-5H,6H2,1H3, (H,10,11) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a radical mechanism and a β-elimination . The radical mechanism involves the preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate . The β-elimination involves the removal of hydrogen iodide .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 166.17 . The density is 1.2±0.1 g/cm3 . The boiling point is 281.8±23.0 °C at 760 mmHg . The flash point is 112.5±16.1 °C .Scientific Research Applications

Molecular Structure and Reactivity

A study conducted by Yadav et al. (2022) examined the molecular structure and various parameters of a derivative of 4-(methoxymethyl)benzoic acid. Using Density Functional Theory (DFT), they determined the reactivity descriptors such as ionization energy, hardness, and electrophilicity. The study also evaluated the influence of solvents on these parameters, demonstrating that solvation alters the values of reactivity descriptors. Additionally, the vibrational assessment of the molecule was performed, and non-linear optical properties were probed through estimates of dipole moment, polarizability, and hyperpolarizability (Yadav et al., 2022).

Chemical Synthesis and Reactions

Muramoto et al. (2013) utilized a derivative of this compound in the Mitsunobu reaction. This reaction served as both a reductant and a pronucleophile, leading to the inversion of a secondary alcohol stereospecifically to give an ester with a phosphine oxide group. This study highlights the use of this compound derivatives in organic synthesis and the development of chromatography-free processes (Muramoto et al., 2013).

Luminescent Properties and Crystal Structures

Sivakumar et al. (2010) explored the synthesis and crystal structures of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives. This study aimed to test the influence of electron-releasing or electron-withdrawing substituents on the photophysical properties of the compounds. The findings revealed that the electron density of the ligand affects the photoluminescence of Tb(3+) complexes, providing insights into the application of this compound derivatives in photophysical research (Sivakumar et al., 2010).

Dopants in Polymer Synthesis

Amarnath and Palaniappan (2005) reported the use of benzoic acid and its derivatives, including this compound, as dopants for polyaniline. This study detailed the properties of benzoic acid doped polyaniline salts and highlighted their potential in advanced polymer technologies (Amarnath & Palaniappan, 2005).

Safety and Hazards

4-(Methoxymethyl)benzoic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Mechanism of Action

Target of Action

Benzoic acid derivatives are known to interact with various biological targets, influencing their function .

Mode of Action

The mode of action of 4-(Methoxymethyl)benzoic acid involves a series of chemical reactions. The compound undergoes radical halogenation and nucleophilic substitution . The methanolic solution of KOH generates the methoxide nucleophile, and the substituent in the aromatic ring is an electron-withdrawing carboxylic group, favoring the SN2 mechanism by stabilization of the transition state .

Biochemical Pathways

The compound’s synthesis involves the concepts of radical halogenation and nucleophilic substitution , which are fundamental biochemical pathways.

Pharmacokinetics

It’s known that the compound is solid at room temperature and has a molecular weight of 16618 , which may influence its bioavailability.

Result of Action

The compound’s synthesis involves the formation of a strong band due to the c=o group at 1700 cm-1 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves the use of an oil bath instead of flame to reach the boiling point of chlorobenzene . Additionally, the compound’s storage temperature (2-8°C) may influence its stability .

Properties

IUPAC Name |

4-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORFINRYBCDBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308859 | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67003-50-3 | |

| Record name | 67003-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can be concluded about the antibacterial activity of 4-(methoxymethyl)benzoic acid based on this research?

A1: The research paper primarily focuses on the antibacterial activity of other isolated compounds, namely emodin, secalonic acid D, and dicerandrol A []. It states that this compound was isolated, but it does not provide any details on its antibacterial activity. Further research would be needed to determine its efficacy against bacteria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.